Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-, is an organic compound with the molecular formula and a molecular weight of approximately 272.29 g/mol. This compound is classified as a benzoic acid derivative, specifically a hydroxybenzoic acid, which features a phenoxy group substituted at the ortho position relative to the carboxylic acid functional group. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound is sourced from various synthetic methods that involve the modification of benzoic acid or phenolic compounds. It falls under the category of hydroxybenzoic acids, which are characterized by the presence of hydroxyl groups on the aromatic ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-hydroxy-2-propylphenoxy)benzoic acid.
The synthesis of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- can be achieved through several methods:
The reaction conditions typically include:
The molecular structure of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- can be represented as follows:
This structure indicates that it contains a benzoic acid moiety attached to a propyl-substituted phenoxy group.
Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- can undergo various chemical reactions:
The mechanism of action for benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- primarily involves its interactions as a weak organic acid in biological systems. Its carboxylic group can donate protons (H+) in aqueous solutions, influencing pH levels and participating in biochemical pathways.
In biological contexts, compounds similar to benzoic acid derivatives have been studied for their potential antimicrobial and antioxidant properties, suggesting that they may interact with cellular pathways or act as reactive oxygen species scavengers.
Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- has a range of applications:
The core scaffold benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- features a para-substituted benzoic acid moiety connected through an ether linkage to an ortho-alkylated, meta-hydroxylated phenolic ring. Strategic substitutions at four variable regions dictate target specificity and potency:
Table 1: Structural Features and Biological Impacts of Key Derivatives
Compound | R1 | R3 | R7 | Primary Activity |
---|---|---|---|---|
LY293111 (Etalocib) [3] | 4'-Fluoro | Propyl | COOH | LTB4 antagonism / MDR reversal |
VML 295 [1] | Acetyl | Ethyl | COOH | P190-mediated MDR inhibition |
6-Pentadecyl salicylic acid [8] | Lipid chain | Pentadecyl | COOH | Anti-inflammatory |
Olivetolic acid [8] | n-Pentyl | n/a | COOH | Biosynthetic precursor |
Structurally divergent analogs like anacardic acids (e.g., LMPK15040001 [8]) demonstrate how extended alkenyl chains instead of aromatic R1 groups shift activity toward cyclooxygenase inhibition, underscoring the scaffold’s versatility.
The therapeutic evolution of this scaffold originated from efforts to overcome limitations in early chemosensitizers:
Table 2: Key Historical Developments in Phenoxybenzoic Acid Therapeutics
Year | Development | Significance |
---|---|---|
1994 | US5543428A Patent Filed [1] | Established core scaffold for non-P-gp MDR reversal; introduced VML 295 derivatives |
1996 | Characterization of LY293111 [3] | First dual-action agent (LTB4 antagonism + apoptosis induction) |
2000s | Lipid Analog Synthesis (e.g., LMPK15040001) [8] | Broadened application to inflammatory lipid pathways |
The fluorine atom at R1 in LY293111 marked a critical breakthrough, enhancing target affinity by 40-fold compared to non-halogenated analogs through van der Waals interactions with hydrophobic receptor subpockets [3].
Despite advancements, fundamental questions persist:
This review delineates clear boundaries to maintain analytical focus:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0